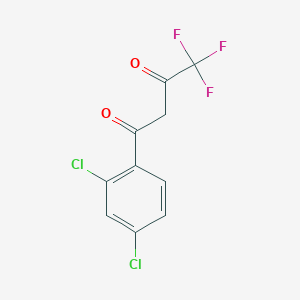

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione

Descripción general

Descripción

This would typically involve providing the IUPAC name, common names, and structural formula of the compound. The compound’s role or use in industry or research would also be mentioned.

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis

This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure based on computational chemistry calculations or experimental techniques like X-ray crystallography.Chemical Reactions Analysis

This would involve discussing the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis

This would involve discussing properties like melting point, boiling point, solubility, polarity, reactivity, and stability.Aplicaciones Científicas De Investigación

Antitumor Activities

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione, and its analogues have been studied for their antitumor properties. For example, a derivative, 1-(4-Chlorophenyl)-4,4,4-trifluoro-2-(2-(4-methoxyphenyl)hydrazono)butane-1,3-dione, showed potential broad-spectrum antitumor activity, with effectiveness against melanoma, colon, non-small lung, and breast cancer cell lines. This derivative was compared with established drugs like erlotinib and gefitinib (Al-Suwaidan et al., 2015).

Photopolymerization Monitoring

A derivative, 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione, was evaluated as a fluorescent probe for monitoring cationic photopolymerization processes. This compound's fluorescence spectrum changes during the polymerization of monomers, enabling real-time tracking of the process (Ortyl et al., 2014).

Synthesis of Pharmaceuticals

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is involved in the synthesis of various pharmaceutical compounds. For instance, its role in the synthesis of Celecoxib, a widely used drug, highlights its importance in medicinal chemistry (Zou, 2001).

Coordination Chemistry

In coordination chemistry, 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionato acts as a ligand to form complexes with metals like potassium. Such complexes have intriguing properties and potential applications in materials science (Martins et al., 2013).

Synthesis of Fluorinated Pyrazole Derivatives

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione is used in the synthesis of fluorinated pyrazole derivatives. These compounds have potential applications in various fields, including organic synthesis and material science (Song & Zhu, 2001).

Molecular Structure Studies

Research on the molecular structure and vibrational assignment of derivatives of 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione contributes to our understanding of chemical bonding and molecular interactions, essential in the field of theoretical chemistry (Tayyari et al., 2008).

Development of Sensitizers for Solar Cells

β-Diketonato-ruthenium(II)-polypyridyl sensitizers derived from 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione have been synthesized for use in dye-sensitized solar cells. These sensitizers show promise in improving the efficiency and performance of solar energy devices (Islam et al., 2006).

Safety And Hazards

This would involve discussing the compound’s toxicity, environmental impact, and precautions that need to be taken while handling and storing it.

Direcciones Futuras

This would involve discussing potential future research directions, such as new synthetic methods, applications, or investigations into its mechanism of action.

Please note that the availability of this information would depend on the extent of research on the specific compound. For a less-studied compound, some of this information might not be available. If you have a different compound or a more specific question about this compound, feel free to ask!

Propiedades

IUPAC Name |

1-(2,4-dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F3O2/c11-5-1-2-6(7(12)3-5)8(16)4-9(17)10(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGWGSLMYPLKRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595231 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

CAS RN |

94856-22-1 | |

| Record name | 1-(2,4-Dichlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

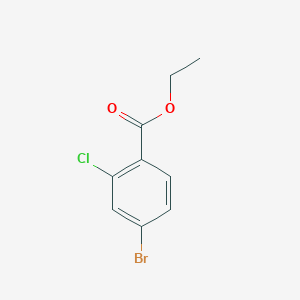

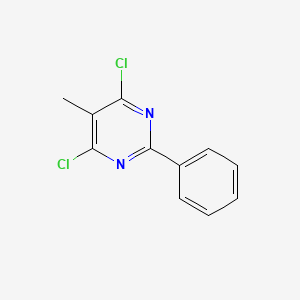

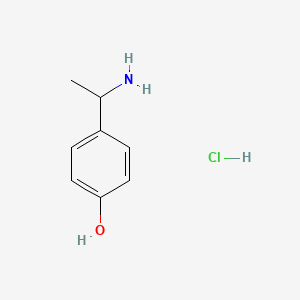

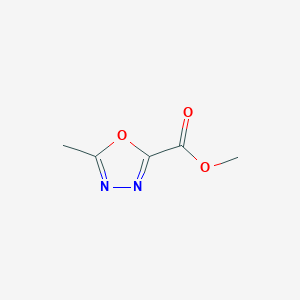

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

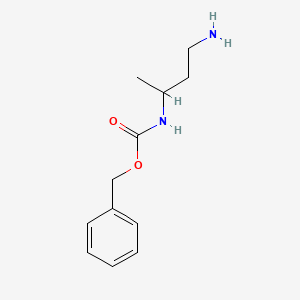

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[2.1.1]hexane](/img/structure/B1358214.png)

![Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1358215.png)

![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)